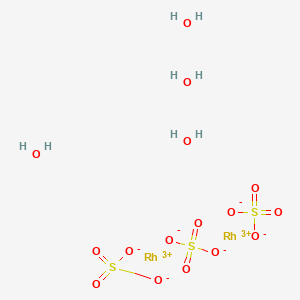

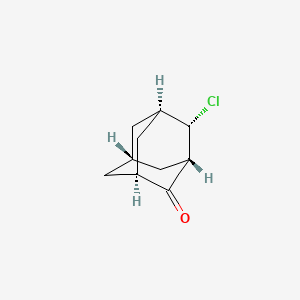

![molecular formula C36H53NO15S B579165 [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid CAS No. 15585-38-3](/img/structure/B579165.png)

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Veratrine sulfate is a steroidal alkaloid derived from plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It is known for its neurotoxic properties, which result from its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Veratrine sulfate can be synthesized through several methods. One common approach involves the extraction of veratridine from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album . The extraction process typically involves the formation of the nitrate salt, followed by the precipitation of the insoluble sulfate form . The sulfate salt is then converted to the free base form using ammonium hydroxide .

Industrial Production Methods

Industrial production of veratrine sulfate involves similar extraction and purification processes. The extract is purified through a series of steps, including solvent extraction, precipitation, and crystallization, to obtain veratrine sulfate in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Veratrine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of veratrine sulfate include sulfuric acid, ammonium sulfate, and ammonium hydroxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of veratrine sulfate include veratric acid, cevine, and various substituted derivatives . These products have been studied for their potential biological and pharmacological activities .

Applications De Recherche Scientifique

Mécanisme D'action

Veratrine sulfate exerts its effects by binding to an intracellular site that covers parts of both domain I and domain IV of the voltage-gated sodium ion channel . This binding prevents the inactivation of the sodium channels, leading to sustained membrane depolarization and increased nerve excitability . The increased intracellular calcium concentrations resulting from this depolarization can induce neurotransmitter release and other cellular responses .

Comparaison Avec Des Composés Similaires

Veratrine sulfate is similar to other steroidal alkaloids, such as cevadine, veratridine, cevadilline, sabadine, and cevine . veratrine sulfate is unique in its specific binding affinity for voltage-gated sodium ion channels and its ability to enhance chemosensitivity in cancer cells . Other similar compounds include:

Propriétés

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51NO11.H2O4S/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5;1-5(2,3)4/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3;(H2,1,2,3,4)/t19-,23+,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBKUHWLYCUNKR-XTYXREPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

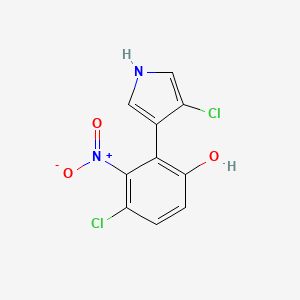

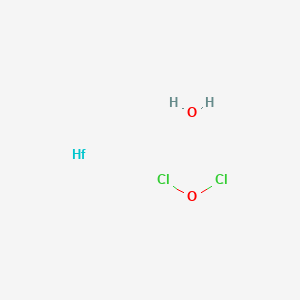

![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)

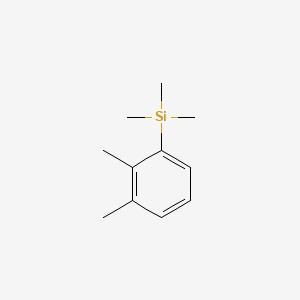

![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)